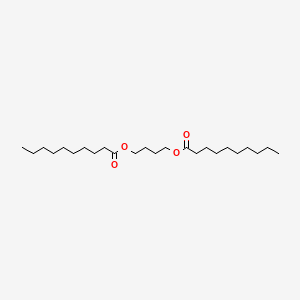

1,4-Butanediol bisdecanoate

描述

Overview of Long-Chain Aliphatic Diesters in Chemical Science

Long-chain aliphatic diesters are characterized by two ester groups connected by a long chain of methylene (B1212753) units. acs.org These molecules are of considerable interest due to their versatile properties, which can be tailored by modifying the length of the diol and dicarboxylic acid components. trentu.ca Their physical and chemical characteristics, such as viscosity, thermal stability, and lubricity, are predictable functions of their total chain length. trentu.ca

These diesters have found applications in various fields, including as lubricants, plasticizers, and in cosmetic formulations. trentu.caatamanchemicals.com For instance, fatty acid-derived aliphatic diesters are known for their predictable viscosity-temperature profiles and ability to remain fluid at very low temperatures, making them suitable for lubricant applications. researchgate.net The introduction of branching or bulky groups into the structure of these diesters can further enhance their properties for specific uses. researchgate.net

The study of long-chain aliphatic diesters also extends to their potential as biodegradable polymers. mdpi.com Polyesters derived from the polycondensation of long-chain α,ω-diesters and α,ω-diols exhibit properties similar to polyethylene, such as high melting points and hydrophobicity, making them suitable for applications like injection molding and film extrusion. d-nb.info

Rationale for Academic Investigation of 1,4-Butanediol (B3395766) Bisdecanoate Derivatives

The academic investigation into 1,4-butanediol bisdecanoate and its derivatives is driven by the quest for new materials with specific, tunable properties. The structure of this diester, with its C4 diol backbone and C10 fatty acid chains, provides a platform for systematic studies on structure-property relationships. trentu.ca

A key area of research is the development of bio-based and biodegradable materials as sustainable alternatives to conventional plastics. frontiersin.orgmdpi.com 1,4-Butanediol itself can be produced through biological routes from renewable resources, adding to the green chemistry appeal of its derivatives. ed.ac.ukmdpi.com The enzymatic synthesis of such diesters is another active area of research, aiming for more environmentally friendly production processes. nih.govrsc.orgrsc.orgresearchgate.net

Furthermore, the derivatives of 1,4-butanediol are being explored for a wide range of applications. For example, polybutylene terephthalate (B1205515) (PBT), a derivative of 1,4-butanediol, is a widely used engineering plastic known for its rigidity and solvent resistance. grandviewresearch.com The global market for 1,4-butanediol derivatives is substantial and projected to grow, indicating the economic and industrial importance of research in this area. grandviewresearch.com

Historical Trajectory and Emerging Research Frontiers in Diester Synthesis and Application

The synthesis of esters has a long history, with the classic Fischer esterification being a foundational method. wikipedia.org Over time, more advanced and milder techniques have been developed, such as those utilizing dicyclohexylcarbodiimide (B1669883) (DCC) or the Mitsunobu reaction. wikipedia.org A significant historical development in intramolecular diester reactions is the Dieckmann Cyclization, which allows for the formation of cyclic structures. fiveable.me

The field of diester synthesis is continually evolving, with a strong focus on "green chemistry" principles. mdpi.com This includes the use of biocatalysts like enzymes for ester synthesis, which can operate under mild conditions and offer high selectivity. nih.govrsc.orgrsc.orgresearchgate.net The development of processes that utilize renewable feedstocks is a major frontier, with significant research into producing key building blocks like 1,4-butanediol and various dicarboxylic acids from biomass. mdpi.commdpi.comresearchgate.net

Emerging research is also exploring novel applications for diesters. This includes their use in the development of advanced biodegradable polymers, functionalized materials through controlled polymerization techniques, and even in biomedical applications. cheminst.camdpi.com The synthesis of diesters with unique structures, such as those derived from carbohydrate-based 5-(chloromethyl)furfural, opens up possibilities for new biorenewable fuel oxygenates and surfactants. rsc.org

Interactive Data Table: Properties of 1,4-Butanediol

| Property | Value |

| Molecular Formula | C4H10O2 |

| Appearance (above 20°C) | Clear & Free of Suspended Matter ark-chem.co.jp |

| Boiling Point | 230 °C ark-chem.co.jppenpet.com |

| Melting Point | 20 °C ark-chem.co.jppenpet.com |

| Density at 20 °C | 1.02 g/cm³ ark-chem.co.jp |

| Solubility | Completely soluble in water, most alcohols, esters, ketones, and glycol ethers ark-chem.co.jpdcc.com.tw |

属性

CAS 编号 |

26719-50-6 |

|---|---|

分子式 |

C24H46O4 |

分子量 |

398.6 g/mol |

IUPAC 名称 |

4-decanoyloxybutyl decanoate |

InChI |

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-19-23(25)27-21-17-18-22-28-24(26)20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |

InChI 键 |

ZKNUFLJUTYTPJS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC |

规范 SMILES |

CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC |

外观 |

Solid powder |

其他CAS编号 |

26719-50-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1,4-Butanediol bisdecanoate; 1,4-Butanediol dicaprate; 1,4-Butanediol, didecanoate; Actowhite398; Tetramethylene dicaprate. |

产品来源 |

United States |

Advanced Materials Science and Polymer Chemistry Applications of 1,4 Butanediol Bisdecanoate

Role as a Plasticizer in Polymer Systems

1,4-Butanediol (B3395766) bisdecanoate, a high-molecular-weight ester, serves as an effective plasticizer in various polymer systems. Plasticizers are additives that increase the plasticity or fluidity of a material, reducing brittleness and improving flexibility and processability. nih.gov The long aliphatic decanoate (B1226879) chains of 1,4-butanediol bisdecanoate intersperse between polymer chains, disrupting polymer-polymer interactions and lowering the glass transition temperature (Tg). mdpi.com

Poly-β-hydroxybutyrate (PHB) is a biodegradable and biocompatible thermoplastic produced by microorganisms. nih.gov Despite its potential as a sustainable alternative to petroleum-based plastics, neat PHB is highly crystalline, stiff, and brittle, which significantly limits its practical applications. nih.gov

To overcome these limitations, plasticizers are blended with PHB to enhance its flexibility and toughness. Diesters similar in structure to this compound are utilized to improve the material's properties. These plasticizers integrate into the amorphous phase of the PHB matrix. This incorporation increases the mobility of the polymer chains, making the resulting blend less brittle and more suitable for applications like food packaging and biomedical devices. conicet.gov.arresearchgate.net The miscibility of the plasticizer with the polymer is crucial for its effectiveness; good miscibility is often predicted by comparing the solubility parameters of the two substances. researchgate.net

The addition of ester-based plasticizers to PHB has a profound effect on its crystalline structure and, consequently, its mechanical properties. By penetrating the amorphous regions of the polymer, the plasticizer molecules increase the free volume and mobility of PHB macromolecular chains. mdpi.com This increased mobility facilitates a reduction in the glass transition temperature (Tg), a key indicator of a plasticizing effect. nih.gov

Research on PHB and its copolymers, like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), blended with various ester plasticizers demonstrates a significant improvement in ductility. mdpi.comepa.gov The addition of a suitable plasticizer can lead to a substantial increase in the elongation at break and impact strength of PHB films, transforming the material from rigid and brittle to flexible and tough. epa.govmdpi.com While the plasticizer primarily affects the amorphous phase, it can also influence the crystallization process, sometimes leading to changes in the degree of crystallinity and the size of crystalline structures. nih.govconicet.gov.ar

The table below summarizes the typical effects of adding an ester-based plasticizer to a PHB/PLA blend, illustrating the significant improvement in mechanical ductility.

| Property | Neat PHB/PLA Blend | PHB/PLA with Ester Plasticizer |

|---|---|---|

| Tensile Strength (MPa) | ~30-35 | ~20-25 |

| Elongation at Break (%) | ~5% | >180% |

| Glass Transition Temp. (Tg) | Not clearly detected | Lowered significantly |

Note: Data is illustrative, based on findings for similar systems such as PHB/PLA blends plasticized with acetyl tributyl citrate (B86180) (ATBC). Actual values for this compound may vary. mdpi.com

Utilization as a Chemical Intermediate in Specialized Syntheses

Beyond its role as a polymer additive, this compound can function as a specialized chemical intermediate. Its structure, featuring two ester linkages and long hydrocarbon chains, allows it to be a building block in the synthesis of more complex molecules and functional materials. This is distinct from its precursor, 1,4-butanediol (BDO), which is a high-volume commodity chemical used to produce polymers like polybutylene terephthalate (B1205515) (PBT) and tetrahydrofuran (B95107) (THF). dcc.com.twalfa-chemistry.comresearchgate.net

The ester groups in this compound are reactive sites for various chemical transformations. Through reactions like transesterification, the decanoate groups can be exchanged for other functional moieties, or the 1,4-butanediol core can be incorporated into a larger polymer backbone. This allows for the precise engineering of materials with tailored properties. For example, the long, flexible, and hydrophobic decanoate chains can be introduced into a polyester (B1180765) or polyurethane structure to impart internal plasticization, improved flexibility, and increased hydrophobicity. The reactivity of the ester functional group is central to its utility in synthesizing new derivatives for advanced materials.

In the formulation of high-performance coatings and resins, 1,4-butanediol (BDO) is a common intermediate used as a chain extender in polyurethanes or as a component of polyester polyols. ulprospector.comgantrade.com These materials are used in applications ranging from automotive components to industrial sealants. atamanchemicals.combloomtechz.com

This compound can serve a more specialized precursor role in this field. It can be incorporated into resin formulations through transesterification, where it reacts with other monomers (diols, diacids, or diisocyanates) to become part of the final polymer structure. By integrating the bisdecanoate molecule, formulators can introduce long, flexible aliphatic segments into the polymer network. This can enhance properties such as impact resistance, flexibility at low temperatures, and adhesion to non-polar substrates, which are critical for advanced coatings, sealants, and flexible plastics. ulprospector.combloomtechz.com

Development in Bio-lubricant Formulations

There is a growing demand for environmentally friendly lubricants, or bio-lubricants, to replace traditional mineral oil-based products. mdpi.com Bio-lubricants are typically derived from renewable resources like vegetable oils and are valued for their high biodegradability and low toxicity. mdpi.com Chemically, many high-performance bio-lubricant base stocks are esters, including diesters, which exhibit a favorable combination of properties. d-nb.info

This compound, as a diester with a long linear alkyl structure, fits the molecular profile of a high-performance lubricant base oil. Diesters are known for their excellent lubrication properties, high viscosity index (indicating a smaller change in viscosity with temperature), and good thermal and oxidative stability compared to unmodified vegetable oils (triglycerides). mdpi.comresearchgate.net These characteristics make them suitable for demanding applications such as in hydraulic fluids, gear oils, and metalworking fluids. mdpi.comnih.gov The development of ester-based bio-lubricants like this compound is a key area of research for creating sustainable alternatives to conventional lubricants. d-nb.info

The following table provides a general comparison of properties for different lubricant base oil types.

| Property | Mineral Oil | Vegetable Oil (Triglyceride) | Diester (e.g., this compound) |

|---|---|---|---|

| Biodegradability | Low | High | High |

| Oxidative Stability | Moderate | Low | Good to Excellent |

| Viscosity Index (VI) | ~100 | >200 | >150 |

| Pour Point | Good | Poor | Excellent |

| Lubricity | Good | Excellent | Excellent |

Note: Values are typical and can vary based on the specific chemical structure and formulation. mdpi.comresearchgate.netnih.gov

Structure-Performance Relationships in Tribological Applications

The performance of a lubricant is intricately linked to its molecular structure. In the case of this compound, a diester, its tribological properties are governed by the characteristics of both the diol (1,4-Butanediol) and the fatty acid (decanoic acid) components. The linear nature of the 1,4-butanediol backbone and the C10 chain length of the decanoate groups play a crucial role in determining its behavior as a lubricant.

The long, flexible chains of the decanoate groups contribute to the formation of a robust lubricant film on metal surfaces. This film acts as a protective barrier, preventing direct metal-to-metal contact and thereby reducing friction and wear. The polarity of the ester groups promotes strong adsorption onto metal surfaces, which is essential for maintaining the integrity of the lubricating film, especially under boundary lubrication conditions where the lubricant layer is thin.

Research on diester lubricants has shown that the chain length of the fatty acid component significantly influences viscosity and load-carrying capacity. Generally, longer fatty acid chains lead to higher viscosity, which can be beneficial for applications involving high loads and low speeds. The C10 chain of decanoic acid in this compound provides a balance between sufficient viscosity for effective lubrication and good low-temperature fluidity.

The structure of the diol also plays a part. The linearity of 1,4-butanediol, as opposed to branched diols, can influence the packing of the lubricant molecules at the metal surface. Linear structures tend to form more ordered and densely packed films, which can enhance wear protection.

To illustrate the structure-performance relationship, the following table presents typical tribological data for diester lubricants with structures similar to this compound. It is important to note that these are representative values, and the actual performance of this compound may vary.

| Property | Test Method | Representative Value |

|---|---|---|

| Coefficient of Friction (Steel-on-Steel) | ASTM G99 | 0.08 - 0.12 |

| Wear Scar Diameter (mm) | ASTM D4172 (40 kg, 1200 rpm, 75°C, 1h) | 0.4 - 0.6 |

| Kinematic Viscosity at 40°C (cSt) | ASTM D445 | 25 - 45 |

| Kinematic Viscosity at 100°C (cSt) | ASTM D445 | 5 - 8 |

| Viscosity Index | ASTM D2270 | > 140 |

| Pour Point (°C) | ASTM D97 | < -20 |

Sustainable Alternatives in Lubricant Technology

The increasing global focus on environmental protection has driven the demand for sustainable and biodegradable lubricants. This compound, being an ester derived from potentially renewable resources, presents a promising alternative to conventional mineral oil-based lubricants.

The primary advantage of ester-based lubricants like this compound is their inherent biodegradability. Unlike mineral oils, which can persist in the environment for long periods, esters are readily broken down by microorganisms into harmless substances. This property is particularly crucial in applications where there is a risk of lubricant leakage into soil or water, such as in agriculture, forestry, and marine equipment.

The sustainability of this compound is further enhanced by the potential to source its raw materials from bio-based feedstocks. Decanoic acid can be derived from vegetable oils, and while 1,4-butanediol is traditionally produced from petrochemical sources, there is growing research into its production from renewable biomass.

The performance of biodegradable lubricants is a key factor in their adoption. Esters, including those with structures similar to this compound, have demonstrated excellent lubricity, high viscosity indices, and good thermal stability, making them suitable for a wide range of applications. Their polarity, which contributes to their excellent lubricating properties, also enhances their detergency and solvency, helping to keep systems clean.

The following table provides a comparative overview of the key properties of this compound (inferred from similar diesters) and conventional mineral oil-based lubricants, highlighting the environmental and performance advantages of the former.

| Property | This compound (Inferred) | Mineral Oil (Typical) |

|---|---|---|

| Biodegradability | Readily biodegradable (>60% in 28 days) | Poorly biodegradable (<30% in 28 days) |

| Renewable Content | Potentially high | None |

| Lubricity (Coefficient of Friction) | Excellent | Good |

| Viscosity Index | High (>140) | Moderate (90-110) |

| Thermal-Oxidative Stability | Good to Excellent | Moderate to Good |

| Toxicity | Low | Moderate to High |

The transition to sustainable lubricants like this compound is a critical step towards reducing the environmental footprint of various industries. Further research and development in this area will likely focus on optimizing the performance of these bio-based lubricants and improving the economic viability of their production from renewable resources.

Degradation Pathways and Environmental Dynamics of 1,4 Butanediol Bisdecanoate

Chemical Hydrolysis and Degradation Mechanisms

The primary abiotic degradation pathway for 1,4-butanediol (B3395766) bisdecanoate is chemical hydrolysis. This process involves the cleavage of the ester bonds by water, resulting in the formation of 1,4-butanediol and two molecules of decanoic acid. The rate of this reaction is influenced by environmental factors such as temperature and pH.

The hydrolysis of esters can be catalyzed by both acids and bases. In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. Generally, the hydrolysis of long-chain esters is a known process, and the reaction kinetics can be influenced by the orientation of the molecules, particularly in interfacial reactions.

The degradation of 1,4-butanediol itself is not expected to proceed via hydrolysis due to the absence of hydrolyzable functional groups. However, it can undergo dehydration under certain conditions, such as high temperatures, to form tetrahydrofuran (B95107). Oxygen can also cause degradation of 1,4-butanediol at elevated temperatures.

Table 1: Factors Influencing Chemical Hydrolysis of 1,4-Butanediol Bisdecanoate

| Factor | Influence on Hydrolysis Rate | Mechanism |

| Temperature | Increases with higher temperature | Provides activation energy for the reaction. |

| pH | Faster at acidic and alkaline pH | Acid or base catalysis of ester bond cleavage. |

| Oxygen | Can degrade the 1,4-butanediol product at elevated temperatures | Oxidation of the alcohol functional groups. |

Enzymatic Biotransformation and Biodegradation Studies

The biotransformation of this compound is primarily carried out by extracellular enzymes secreted by microorganisms. Lipases and esterases are the key enzymes responsible for the hydrolysis of the ester bonds in aliphatic polyesters. These enzymes catalyze the same fundamental reaction as chemical hydrolysis but at significantly faster rates under mild environmental conditions.

The enzymatic degradation process is initiated by the adsorption of the enzyme onto the surface of the polyester (B1180765). The enzyme's active site then cleaves the ester linkages, releasing the constituent monomers, 1,4-butanediol and decanoic acid. These smaller molecules can then be assimilated by microorganisms as carbon and energy sources.

Studies on analogous aliphatic polyesters have shown that enzymes like cutinases can also be effective in their degradation. The efficiency of enzymatic degradation is influenced by the polymer's physical properties, such as its crystallinity and molecular weight. Amorphous regions of the polymer are generally more susceptible to enzymatic attack than crystalline regions.

Lipase-catalyzed hydrolysis of esters is a well-established process. For instance, lipase (B570770) from Candida antarctica is known to catalyze esterification, and by extension, hydrolysis reactions. The kinetics of such reactions often follow a Michaelis-Menten model, though they can be influenced by factors such as product inhibition and enzyme deactivation.

Microbial Catabolism and Environmental Fate

The ultimate environmental fate of this compound is determined by the microbial catabolism of its degradation products, 1,4-butanediol and decanoic acid. A wide variety of microorganisms in soil and aquatic environments can utilize these compounds.

Microbial Catabolism of 1,4-Butanediol: Several bacterial strains, such as Pseudomonas putida, are capable of using 1,4-butanediol as a sole carbon source. The metabolic pathway typically involves the initial oxidation of 1,4-butanediol to 4-hydroxybutyrate. This intermediate can then be further metabolized through several pathways, including oxidation to succinate (B1194679), which enters the tricarboxylic acid (TCA) cycle, or through CoA activation and subsequent beta-oxidation. Studies have shown that wild-type P. putida KT2440 can grow on 1,4-butanediol, and its growth rate can be significantly enhanced through adaptive laboratory evolution nih.govnih.govresearchgate.net. Rhodococcus aetherivorans has also been shown to be induced to degrade other compounds by 1,4-butanediol researchgate.netnih.gov.

Microbial Catabolism of Decanoic Acid: Decanoic acid, a medium-chain fatty acid, is readily degraded by many microorganisms through the beta-oxidation pathway. This metabolic process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the TCA cycle for energy production.

Table 2: Microorganisms Involved in the Degradation of this compound Components

| Component | Degrading Microorganisms (Examples) | Metabolic Pathway |

| 1,4-Butanediol | Pseudomonas putida nih.govnih.govresearchgate.net, Rhodococcus aetherivorans researchgate.netnih.gov | Oxidation to 4-hydroxybutyrate, followed by entry into central metabolism. |

| Decanoic Acid | Various bacteria and fungi | Beta-oxidation. |

Influence of Molecular Architecture on Degradation Kinetics and Products

The long decanoate (B1226879) (C10) chains contribute to the hydrophobicity of the molecule. While the ester groups provide sites for hydrophilic attack, the long alkyl chains can hinder the access of water and enzymes to these sites. Studies on other aliphatic polyesters have shown that the degradation rate can be influenced by the ratio of methylene (B1212753) groups to ester groups in the polymer backbone mdpi.com.

The biodegradability of diesters is also affected by the length and branching of the alkyl chains. Research on maleate (B1232345) and succinate-based plasticizers has indicated that linear alkyl chains are more readily biodegraded than branched chains researchgate.netresearchgate.net. Furthermore, the rate of hydrolysis and subsequent biodegradation can decrease with increasing alkyl chain length in some cases researchgate.netresearchgate.net. For some aliphatic polyesters, those with C6 to C10 chains were found to be more rapidly hydrolyzed than those with shorter chains mdpi.com.

The degradation of this compound will yield 1,4-butanediol and decanoic acid as the primary products of hydrolysis. Under aerobic microbial degradation, these products are expected to be further mineralized to carbon dioxide and water. In anaerobic environments, the degradation products would likely include methane (B114726) and carbon dioxide.

Table 3: Influence of Molecular Features on Degradation

| Molecular Feature | Influence on Degradation | Rationale |

| Ester Linkages | Primary sites for hydrolytic cleavage | Susceptible to both chemical and enzymatic hydrolysis. |

| Long Alkyl Chains (Decanoate) | Can decrease the rate of degradation | Increased hydrophobicity may limit access of water and enzymes to ester bonds. However, some studies show faster hydrolysis for C6-C10 chains in polyesters mdpi.com. |

| Linearity of Alkyl Chains | Generally enhances biodegradability | Linear chains are more easily processed by microbial beta-oxidation pathways compared to branched chains researchgate.netresearchgate.net. |

Advanced Analytical and Spectroscopic Characterization Techniques for Diesters

Chromatographic Methodologies for Product Analysis

Chromatography is a cornerstone for separating the components of a mixture, making it indispensable for the analysis of synthesized chemical products.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique for the definitive structural elucidation of diesters. taylorandfrancis.com It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net

In a typical setup, a reverse-phase HPLC system can be used to separate 1,4-Butanediol (B3395766) bisdecanoate from more polar impurities, such as unreacted 1,4-butanediol or decanoic acid. sielc.com The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecules [M+H]⁺ or other adducts (e.g., sodium adducts [M+Na]⁺) with minimal fragmentation. nih.govswgdrug.org

High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the elemental formula of the parent ion. Tandem mass spectrometry (MS/MS) experiments are then performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. For 1,4-Butanediol bisdecanoate, fragmentation would likely occur at the ester linkages, yielding characteristic fragment ions that confirm the presence of the decanoate (B1226879) and butanediol moieties.

Table 1: Expected LC-MS Fragmentation Data for this compound

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Identity of Fragment |

|---|---|---|

| 399.3472 [M+H]⁺ | 229.1798 | [CH₃(CH₂)₈CO-O(CH₂)₄OH + H]⁺ |

| 399.3472 [M+H]⁺ | 171.1380 | [CH₃(CH₂)₈COOH + H]⁺ |

| 399.3472 [M+H]⁺ | 155.1431 | [CH₃(CH₂)₈CO]⁺ |

| 399.3472 [M+H]⁺ | 73.0648 | [HO(CH₂)₄O]⁺ |

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for determining the purity of volatile and semi-volatile compounds like diesters and for quantifying residual impurities. researchgate.netresearchgate.net The technique separates compounds based on their boiling points and interaction with the stationary phase of a capillary column. nih.gov

For the analysis of this compound, a sample is injected into the gas chromatograph, where it is vaporized. The components are then separated on a capillary column (e.g., DB-1 or similar). researchgate.net The FID detector generates a response that is proportional to the mass of carbon atoms entering the flame, making it an excellent tool for quantification. measurlabs.com Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is highly effective for detecting and quantifying residual starting materials like 1,4-butanediol and decanoic acid, as well as any side-products from the synthesis. researchgate.netnih.gov

Table 2: Representative GC-FID Purity Analysis Data

| Compound | Retention Time (min) | Area (%) | Purity/Impurity Level |

|---|---|---|---|

| 1,4-Butanediol | 5.8 | 0.08 | Impurity |

| Decanoic Acid | 12.4 | 0.15 | Impurity |

| This compound | 21.5 | 99.75 | Product |

| Other Compounds | - | 0.02 | Impurities |

Note: Retention times are hypothetical and depend on the specific GC conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules in solution. azolifesciences.comnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular structure.

For this compound, the ¹H NMR spectrum would show distinct signals for the methylene (B1212753) protons of the butanediol backbone and the alkyl chain of the decanoate groups. chemicalbook.comchemicalbook.com The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the structure. For instance, the protons on the carbons attached to the ester oxygens (O-CH₂) would appear at a characteristic downfield shift (around 4.0-4.2 ppm).

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. rsc.org The carbonyl carbon of the ester group would be readily identifiable by its characteristic chemical shift in the range of 170-180 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| a | 0.88 | Triplet | 1 | 173.5 |

| b | 1.27 | Multiplet | 2 | 64.1 |

| c | 1.62 | Multiplet | 3 | 34.4 |

| d | 2.28 | Triplet | 4 | 31.9 |

| e | 4.07 | Multiplet | 5 | 29.5 |

| f | 1.70 | Multiplet | 6 | 29.3 |

| 7 | 29.2 | |||

| 8 | 25.6 | |||

| 9 | 25.0 | |||

| 10 | 22.7 | |||

| 11 | 14.1 |

Structure for assignment: CH₃(CH₂)₇(CH₂)ₐ(CO)₁(O)₂(CH₂)ₑ(CH₂)բ(CH₂)բ(CH₂)ₑ(O)₂(CO)₁(CH₂)ₐ(CH₂)₇CH₃

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are rapid and effective methods for identifying the functional groups present in a molecule. acs.org They are often used to confirm the conversion of starting materials (e.g., a carboxylic acid and an alcohol) into the desired ester product. purdue.edu

The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration, which typically appears around 1735-1750 cm⁻¹. quimicaorganica.orgspectroscopyonline.com The disappearance of the broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹) and the alcohol (around 3200-3600 cm⁻¹) provides strong evidence for the completion of the esterification reaction. Additionally, characteristic C-O stretching bands for the ester linkage are observed in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy provides complementary information. libretexts.org While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. libretexts.org The ester carbonyl group is also Raman active. nih.gov The technique is particularly useful for analyzing the skeletal framework of the molecule. renishaw.com

Table 4: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C-H (alkyl) | Stretching | 2850 - 2960 | IR, Raman |

| C=O (ester) | Stretching | 1735 - 1750 | IR (Strong), Raman (Active) |

| C-O | Stretching | 1000 - 1300 | IR (Strong) |

| CH₂ | Bending | 1450 - 1470 | IR |

Thermal Analysis Methods in Diester Characterization (e.g., Differential Scanning Calorimetry for related polyesters)

Thermal analysis techniques are used to study the physical properties of materials as they change with temperature. Differential Scanning Calorimetry (DSC) is particularly valuable for characterizing related polymers, such as polyesters synthesized from 1,4-butanediol and various dicarboxylic acids. pittstate.edu This analysis provides information on melting temperature (Tm), glass transition temperature (Tg), and crystallization temperature (Tc). mdpi.commdpi.com

While this compound is a small molecule, the principles of DSC are best illustrated with its polymeric analogues, which exhibit clear thermal transitions. For instance, in the analysis of polyesters derived from 1,4-butanediol, DSC curves reveal the temperatures at which these materials transition from a glassy to a rubbery state (Tg) or melt from a crystalline solid to a liquid (Tm). mtak.hu This information is critical for understanding the material's potential applications and processing conditions.

Table 5: Thermal Properties of Polyesters Based on 1,4-Butanediol Determined by DSC

| Polyester (B1180765) | Tg (°C) | Tc (°C) | Tm (°C) |

|---|---|---|---|

| Poly(butylene succinate) (PBS) | -34 | 65 | 114 |

| Poly(butylene adipate) (PBA) | - | - | 50-60 |

| Poly(butylene sebacate) (PBSe) | - | - | 50-70 |

Data compiled from related studies on 1,4-butanediol based polyesters. pittstate.edumdpi.com Exact values can vary with molecular weight and crystallinity.

Research on the Sustainable Production of the 1,4 Butanediol Precursor

Biotechnological and Metabolic Engineering Approaches for 1,4-Butanediol (B3395766) Production

Metabolic engineering and synthetic biology have enabled the development of microbial cell factories for the production of BDO from renewable feedstocks. nih.govresearchgate.net This bio-based conversion method is considered more environmentally friendly and sustainable compared to traditional chemical synthesis. researchgate.net

The engineering of various microbial hosts has been a primary focus in the biotechnological production of 1,4-Butanediol.

Escherichia coli : As a well-characterized model organism, E. coli has been extensively engineered for BDO production. kaist.ac.krsigmaaldrich.com Researchers have successfully introduced de novo biosynthetic pathways into E. coli to facilitate the conversion of sugars to BDO. nih.govbohrium.com A systems-based metabolic engineering approach, guided by genome-scale metabolic models, has been employed to enhance the anaerobic operation of the oxidative tricarboxylic acid (TCA) cycle, thereby generating the necessary reducing power for the BDO pathway. kaist.ac.krsigmaaldrich.com This has led to strains capable of producing significant titers of BDO. kaist.ac.krsigmaaldrich.com One strategy involved partitioning carbon utilization, where D-xylose was designated for BDO production and other sugars for cellular growth, controlled by a quorum-sensing mechanism for autonomous production. nih.govbohrium.com

Pseudomonas putida : This bacterium is known for its robust metabolism and tolerance to various chemical compounds. Wild-type P. putida KT2440 can naturally metabolize 1,4-butanediol, albeit slowly. nih.govresearchgate.net Through adaptive laboratory evolution (ALE), strains with significantly improved growth rates and yields on BDO have been developed. nih.govresearchgate.net Genomic and proteomic analyses have revealed that the initial step in BDO metabolism is its oxidation to 4-hydroxybutyrate, a reaction catalyzed by dehydrogenase enzymes. nih.govresearchgate.net Further engineering of transcriptional regulators has been shown to enhance the growth of P. putida on BDO. nih.govresearchgate.net In Pseudomonas taiwanensis, researchers have extended the substrate spectrum to include BDO for the production of aromatic compounds. nih.govresearchgate.net

Clostridium species : Certain species of Clostridium, such as Clostridium acetobutylicum, possess native metabolic pathways that produce intermediates that can be diverted towards BDO synthesis. tandfonline.com Specifically, the Clostridia C4 pathway produces crotonyl-CoA, which can be converted to 1,4-BDO by introducing the enzyme 4-hydroxybutyryl-CoA dehydratase (4HBD). tandfonline.comresearchgate.net Researchers have demonstrated the feasibility of this approach by expressing different 4HBD genes in C. acetobutylicum. tandfonline.com Further genetic modifications, such as inactivating competing metabolic pathways like butanol production, have been shown to increase BDO titers. tandfonline.comtandfonline.com

| Microbial Host | Key Engineering Strategies | Reported Achievements |

|---|---|---|

| Escherichia coli | - Introduction of de novo biosynthetic pathways

| Production of up to 18 g/L of BDO from renewable carbohydrates. kaist.ac.krsigmaaldrich.com |

| Pseudomonas putida | - Adaptive laboratory evolution for enhanced growth on BDO

| Significantly enhanced growth rate and yield on BDO as a sole carbon source. nih.govresearchgate.net |

| Clostridium acetobutylicum | - Diversion of the native C4 pathway using heterologous 4HBD

| Demonstrated feasibility with BDO production up to 0.182 mg/mL after genetic modifications. tandfonline.comtandfonline.com |

A variety of renewable feedstocks are being explored for the sustainable production of 1,4-Butanediol.

Sugars : Simple sugars like glucose, xylose, and sucrose are common feedstocks for engineered microbes. kaist.ac.krsigmaaldrich.com Engineered E. coli has been shown to produce BDO from glucose, xylose, sucrose, and mixed sugar streams derived from biomass. kaist.ac.krsigmaaldrich.com The production of bio-BDO directly from sugars like dextrose has been successfully demonstrated at a commercial scale. nih.govresearchgate.net

Lignocellulosic Biomass : This abundant and non-food-based feedstock is a promising substrate for BDO production. mdpi.com An integrated biorefinery model has been proposed for the production of bio-BDO from cardoon lignocellulosic biomass. mdpi.com Additionally, a modified 1,4-butanediol organosolv pretreatment has been developed to efficiently produce fermentable sugars from both hardwood and softwood for subsequent conversion. nih.gov

Succinic Acid : As a C4 dicarboxylic acid, succinic acid is a direct precursor in some biosynthetic pathways to 1,4-Butanediol. A dual-pathway approach for BDO production from succinic acid has been developed in E. coli, utilizing a double-enzyme catalytic pathway involving a carboxylic acid reductase and an alcohol dehydrogenase. nih.gov

Erythritol : The bioconversion of erythritol to 1,4-Butanediol using whole-cell catalysis has also been demonstrated. tandfonline.com Optimization of process parameters such as cell density, temperature, substrate concentration, and pH led to a significant increase in BDO production. tandfonline.com

| Feedstock | Description of Bio-conversion Process | Key Research Findings |

|---|---|---|

| Sugars (Glucose, Xylose, Sucrose) | Direct fermentation by engineered microorganisms like E. coli. kaist.ac.krsigmaaldrich.com | Commercial-scale production of bio-BDO from dextrose has been achieved. nih.govresearchgate.net |

| Lignocellulosic Biomass | Pretreatment to release fermentable sugars, followed by microbial conversion. mdpi.comnih.gov | Integrated biorefinery models and efficient pretreatment methods are under development. mdpi.com |

| Succinic Acid | Whole-cell catalysis in engineered E. coli using a dual-pathway approach. nih.gov | Optimization of enzyme expression and cofactor supply significantly increased BDO titers. nih.gov |

| Erythritol | Whole-cell biocatalysis. tandfonline.com | Process optimization resulted in a 5.8-fold increase in BDO concentration. tandfonline.com |

The design and optimization of biosynthetic pathways are crucial for efficient BDO production. Researchers have developed novel biosynthetic pathways that are more efficient than naturally occurring ones. For instance, a five-step fermentation pathway from sugars has been developed, which is significantly shorter than the 23-step pathway, leading to higher theoretical yields and fewer byproducts. umn.edu

Computational tools and systems biology approaches are instrumental in identifying metabolic engineering targets. nih.govepfl.ch Large-scale kinetic models have been used to analyze the physiology of recombinant E. coli producing BDO, identifying that enzymes in central glycolysis and the lower TCA cycle are key control points for improving BDO production. nih.gov

The elucidation of the BDO biosynthetic pathway involves several key enzymes, including succinyl-CoA synthetase, CoA-dependent succinate (B1194679) semialdehyde dehydrogenase, 4-hydroxybutyrate dehydrogenase, 4-hydroxybutyryl-CoA transferase, 4-hydroxybutyryl-CoA reductase, and alcohol dehydrogenase. researchgate.netbiorxiv.org Cell-free transcription-translation (TX-TL) systems have been used to rapidly prototype and tune these pathways by modulating enzyme expression levels to improve metabolite production. biorxiv.org

Translating laboratory-scale success to industrial production requires careful consideration of bioprocess performance and upscaling. A sustainable bioprocess for the production of BDO from carbohydrate feedstocks has been successfully developed and performed at a commercial scale. nih.govresearchgate.net This required an integrated technology platform for detailed engineering of enzymes, pathways, and the host organism, as well as the development of effective fermentation and downstream recovery processes. nih.gov

One of the first industrial-scale plants for bio-BDO production, which came online in 2016, can produce up to 30,000 tons per year by integrating a biorefinery with existing chemical processes to convert sugars directly to BDO. europabio.org This process is reported to reduce greenhouse gas emissions by 50% compared to fossil-fuel-based production. europabio.org

However, upscaling presents challenges. Large-scale bioreactors can have physical and chemical gradients due to imperfect mixing and limited oxygen transfer. nih.gov BDO formation in engineered E. coli occurs under microaerobic conditions, which are difficult to maintain at a large scale. nih.gov Studies have shown that both substrate and oxygen availability significantly influence productivity, with oxygen deprivation favoring BDO formation and increased oxygen supply leading to a reduction in BDO and an increase in byproducts like acetate. nih.gov

Chemical Synthesis Routes for 1,4-Butanediol: Academic Advancements

Alongside biotechnological routes, research continues to advance the chemical synthesis of 1,4-Butanediol from renewable precursors.

Maleic anhydride (B1165640), which can be derived from bio-based sources, is a key platform chemical for the synthesis of 1,4-Butanediol. rsc.org The direct hydrogenation of maleic anhydride to BDO is an attractive route due to its shorter process and milder reaction conditions. acs.org

The process typically involves the hydrogenation of maleic anhydride to intermediates like succinic anhydride and/or γ-butyrolactone (GBL), which are then further hydrogenated to 1,4-butanediol. google.com This can be conducted in a two-stage process using different catalysts and reaction conditions for each stage. google.com

Recent research has focused on developing efficient catalysts for the one-pot deep hydrogenation of maleic anhydride to BDO. For example, a Cu–Mo/SiO2 catalyst has been reported to achieve 100% maleic anhydride conversion with an 88.3% yield of BDO. rsc.orgrsc.org The reaction pathway involves the hydrogenation of maleic anhydride to succinic anhydride, then to GBL, and finally to BDO. rsc.org The development of cost-effective and efficient catalysts, such as those based on copper, is a significant area of research. acs.org

| Catalyst System | Process Description | Reported Performance |

|---|---|---|

| Two-stage process with different catalysts | First stage: Hydrogenation of maleic anhydride to succinic anhydride and/or GBL. Second stage: Hydrogenation of the intermediate to BDO. google.com | Allows for optimization of each reaction step. |

| Cu–Mo/SiO2 | One-pot deep hydrogenation of maleic anhydride. rsc.orgrsc.org | 100% conversion of maleic anhydride and 88.3% yield of BDO. rsc.orgrsc.org |

| Cu-based catalysts | Direct hydrogenation of maleic anhydride. acs.org | Considered promising due to being cost-effective and enabling milder reaction conditions. acs.org |

Reppe Process Modifications and Optimization Studies

The Reppe process, which involves the reaction of acetylene with formaldehyde followed by hydrogenation, has long been a primary method for synthesizing 1,4-Butanediol (BDO). sciencepublishinggroup.comchemicalbook.com It is recognized for its mature technology and high product yield. chemicalbook.com The process typically consists of three main stages: the oxidation of methanol to produce formaldehyde, the alkynylation of acetylene and formaldehyde to create 1,4-butynediol, and finally, the hydrogenation of 1,4-butynediol to yield 1,4-Butanediol. sciencepublishinggroup.comsciencepublishinggroup.com However, conventional BDO production, particularly coal-based Reppe processes prevalent in regions like China, is characterized by high energy consumption and significant pollution levels. cetjournal.itcetjournal.it

In response to growing environmental concerns, research has focused on optimizing and reconfiguring the Reppe process to enhance sustainability. researchgate.netresearchgate.net Chinese enterprises, for instance, have made progress in adapting and improving upon the core technologies, leading to advancements in process efficiency, equipment, and catalysts. sciencepublishinggroup.comsciencepublishinggroup.com

A notable area of research involves process reconfiguration that targets the upstream sources of carbon emissions, namely the production of raw materials like formaldehyde, acetylene (C2H2), and hydrogen (H2). cetjournal.it One proposed modification is a novel coal-to-1,4-butanediol (CtBDO) process that integrates new systems for producing the necessary precursors. cetjournal.itcetjournal.it This includes the "Coal-Coke-Electricity Grading Substitution Method" (GSM) for calcium carbide production and a near-zero carbon emission coal-to-methanol process that incorporates green hydrogen (pulverized coal gasification integrated green hydrogen - PCGwGH-CtM). cetjournal.itcetjournal.it These modifications are designed to significantly improve carbon utilization and reduce direct emissions associated with the traditional Reppe synthesis pathway. cetjournal.it

Integration with Renewable Energy Sources in Production Processes

A key strategy for mitigating the environmental impact of the energy-intensive Reppe process is the integration of renewable energy. cetjournal.it Research demonstrates that coupling the BDO production process with renewable electricity can lead to substantial reductions in both direct and indirect carbon dioxide emissions. cetjournal.itcetjournal.it

A techno-environmental-economic analysis of a reconfigured BDO production process incorporating renewable energy showed a marked improvement in energy efficiency and carbon utilization. cetjournal.it The study found that while the production cost of the reconfigured process is higher than the conventional method, it can become economically feasible as the price of renewable energy declines. cetjournal.itcetjournal.it This highlights the critical role of renewable energy costs in the commercial viability of greener BDO production technologies. cetjournal.it

Techno-economic and Environmental Assessment of 1,4-Butanediol Production Methodologies

Life Cycle Assessment (LCA) Studies

Life Cycle Assessment (LCA) serves as a critical tool for evaluating the environmental performance of chemical production processes from "cradle-to-factory gate". nih.govworldscientific.com For 1,4-Butanediol, LCA studies have been instrumental in comparing the environmental profiles of traditional fossil-based routes with emerging bio-based production methods. nih.govnih.gov

Despite these impacts, the analysis revealed that the modeled bio-based BDO supply chain demonstrated a general reduction in environmental impacts when compared to its fossil-based counterpart. nih.govsemanticscholar.org The most significant advantages were observed in climate and energy mitigation potential. nih.gov However, the study also noted that the lowest relative benefits were in categories such as acidification and eutrophication, largely due to the environmental burdens associated with the crop cultivation phase. nih.gov This underscores the importance of sustainable agricultural practices and efficient energy use within the biorefinery to maximize the environmental benefits of bio-based chemicals. nih.gov

Carbon Footprint Analysis in Production Pathways

Carbon footprint analysis, a key component of LCA, quantifies the greenhouse gas (GHG) emissions associated with a product's life cycle. For 1,4-Butanediol, these analyses highlight a significant potential for emission reductions by shifting from petrochemical to renewable feedstocks. mdpi.comeuropabio.org

Bio-based production routes, such as the fermentation of sugars from lignocellulosic biomass, offer lower carbon footprints than conventional petrochemical processes. mdpi.comed.ac.uk For example, a cradle-to-gate assessment of a biorefinery producing BDO from cardoon biomass calculated a total carbon footprint of 2.82 kg CO2eq per kg of BDO. researchgate.netmdpi.com The analysis broke down this footprint by production stage, as detailed in the table below.

| Production Phase | Carbon Footprint (kg CO₂eq / kg BDO) |

|---|---|

| Cultivation | 1.94 |

| Transport | 0.067 |

| Biorefinery | 0.813 |

| Total | 2.82 |

Furthermore, process modifications integrated with renewable energy show substantial emission reductions compared to conventional methods. A study on a reconfigured coal-to-BDO process demonstrated a significant decrease in CO2 emission intensity. cetjournal.it

| Emission Type | Conventional Process (kg CO₂ / t BDO) | Reconfigured Process (kg CO₂ / t BDO) |

|---|---|---|

| Direct CO₂ Emission Intensity | 3,847 | 837 |

| Indirect CO₂ Emission Intensity | 1,824 | 379 |

Commercially, the shift to bio-based BDO is already yielding environmental benefits. The world's first industrial-scale plant producing BDO from sugars reports a 50% reduction in net Global Warming Potential ("Cradle to gate") compared to the fossil-fuel alternative, an assertion certified under ISO 14067:2018. europabio.org These findings collectively affirm that both process optimization of traditional routes and the adoption of bio-based pathways are effective strategies for lowering the carbon footprint of 1,4-Butanediol production. europabio.orgresearchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Diester Architectures for Targeted Functionalities

The molecular architecture of 1,4-butanediol (B3395766) bisdecanoate serves as a foundational platform for developing novel diesters with precisely engineered properties. Future research will focus on systematic modifications of the diol and fatty acid components to achieve targeted functionalities. By strategically altering chain lengths, introducing branching, or incorporating different functional groups, it is possible to fine-tune properties such as viscosity, thermal stability, and biodegradability.

One promising area of investigation is the synthesis of copolyesters where 1,4-butanediol and a secondary diol, such as a D-glucose derivative, are copolymerized with a dicarboxylic acid like sebacic acid. nih.gov This approach allows for the creation of random copolyesters with tunable thermal and mechanical properties. nih.gov For instance, incorporating sugar-based monomers can enhance the glass-transition temperature and improve the hydrolytic degradability of the resulting polyester (B1180765), making it suitable for advanced biomaterials and specialty plastics. nih.gov

Research into bio-based plasticizers also offers insights into creating novel architectures. researchgate.net The esterification of dimerized fatty acids with various glycols, for example, has been explored to produce oligoester plasticizers with low migration and high compatibility with polymers like PVC. nih.gov This principle can be extended to 1,4-butanediol bisdecanoate by creating oligomeric versions or by co-esterifying with other dicarboxylic acids to create complex diesters with enhanced performance characteristics for applications in green packaging. researchgate.netnih.gov

The development of diesters for use as phase change materials (PCMs) is another significant research direction. researchgate.net By varying the fatty acid component esterified with 1,4-butanediol, a series of diesters with a wide range of phase change temperatures (30–80 °C) and high latent heat storage capacities (up to 240 J/g) can be synthesized. researchgate.net Future work will likely involve creating novel diester PCMs with optimized melting points and thermal stability for applications in thermal energy storage and the overheating protection of electronic devices. researchgate.net

Table 1: Influence of Monomer Selection on Copolyester Properties

| Monomer Component | Resulting Property Modification | Potential Application | Source |

|---|---|---|---|

| D-glucose derivative comonomer | Increases glass-transition temperature, enhances hydrolytic degradability | Biomaterials, specialty plastics | nih.gov |

| Dimerized fatty acids | Produces oligoesters with low migration and high polymer compatibility | Eco-friendly plasticizers for PVC | nih.gov |

| Various fatty acids (e.g., octadecanoic acid) | Creates phase change materials with tailored melting points and high latent heat | Thermal energy storage, electronics cooling | researchgate.net |

Integration of this compound in Multi-component Advanced Material Systems

The utility of this compound is significantly amplified when it is integrated into multi-component systems. As a versatile diester, it can function as a plasticizer, a phase change material, or a reactive intermediate in the formulation of advanced materials. researchgate.netevitachem.com Its compatibility with various polymers makes it a prime candidate for enhancing the flexibility and durability of plastics. evitachem.com

In the realm of phase change materials, research has demonstrated the successful microencapsulation of 1,4-butanediol-based diesters. researchgate.net For instance, octadecanoic acid 1,4-butanediol ester has been encapsulated within a silica (B1680970) shell, resulting in a microencapsulated phase change material (MEPCM) with a high latent heat capacity (around 211 J/g) and excellent thermal cycling stability. researchgate.net Such MEPCMs can be integrated into building materials for passive thermal regulation or incorporated into textiles for smart fabrics. Future work will explore different shell materials and encapsulation techniques to improve durability and control release characteristics.

Furthermore, this compound can be a component in the development of bio-based polyurethane hot-melt adhesives. Its inherent flexibility and potential for biodegradability make it an attractive alternative to petroleum-derived polyols. Research in this area will focus on synthesizing polyurethanes where this diester acts as a soft segment, imparting elasticity and adhesion to the final product.

The integration of diesters into polymer blends is another active area of research. As a bio-based plasticizer, this compound can be blended with biodegradable polymers such as polylactic acid (PLA) or polybutylene succinate (B1194679) (PBS) to improve their processability and mechanical properties, making them suitable for a wider range of applications, including flexible packaging and agricultural films. researchgate.netrsc.org

Advancements in Green Chemistry Principles for Diester Synthesis and Valorization

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which prioritize the use of renewable resources, energy-efficient processes, and the reduction of hazardous waste. rsc.orgresearchgate.net A key focus is the production of the precursor, 1,4-butanediol (BDO), from bio-based feedstocks. researchgate.netresearchgate.net

Significant progress has been made in developing microbial fermentation routes to produce BDO from renewable sugars derived from sources like wheat straw or sugarcane. nih.govmdpi.com Engineered microorganisms, such as Escherichia coli, have been developed to convert sugars into BDO with high efficiency. researchgate.netresearchgate.net Another sustainable route involves the esterification and subsequent hydrogenation of bio-based succinic acid to yield BDO. rsc.org These bio-based methods drastically reduce the carbon footprint compared to traditional petrochemical processes. mdpi.com

For the esterification step itself, enzymatic catalysis presents a green alternative to conventional acid catalysis. evitachem.com The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), allows the reaction between 1,4-butanediol and decanoic acid to proceed under milder conditions, reducing energy consumption and minimizing the formation of by-products. nih.govnih.gov Research has shown that enzymatic methods can achieve high yields (e.g., 87.33% for levulinic acid 1,4-butanediol ester) with greater selectivity compared to chemical methods. nih.gov Future research will focus on improving enzyme stability, reusability, and reaction kinetics to make enzymatic synthesis more economically competitive on an industrial scale.

Table 2: Green Synthesis Routes for 1,4-Butanediol and its Diesters

| Process Step | Green Chemistry Approach | Key Advantages | Source |

|---|---|---|---|

| BDO Production | Microbial fermentation of renewable sugars (e.g., from wheat straw) | Reduced carbon footprint, use of renewable feedstock | nih.govmdpi.com |

| BDO Production | Hydrogenation of bio-based succinic acid | Environmentally friendly route from a bio-derived platform chemical | rsc.org |

| Esterification | Enzymatic catalysis (e.g., using lipases) | Milder reaction conditions, high selectivity, reduced by-products | nih.govnih.gov |

| By-product Valorization | Combustion of unconverted biomass for energy | Waste reduction, improved energy efficiency of the overall process | mdpi.com |

Computational Chemistry and Molecular Modeling in Diester Design and Performance Prediction

Computational tools are becoming indispensable in accelerating the design and optimization of novel diesters and the processes to create them. Molecular modeling and computational chemistry allow researchers to predict the properties and performance of molecules like this compound before they are synthesized in the lab, saving significant time and resources.

Constraint-based modeling and systems biology approaches are being used to design and optimize microbial strains for the bio-based production of 1,4-butanediol. researchgate.net For example, computational tools like OptKnock can identify gene knockout strategies in E. coli to maximize the yield of BDO from renewable carbohydrates like glucose and glycerol. researchgate.net These in silico predictions, when validated with multi-omics data, can significantly accelerate the development of efficient microbial cell factories. evitachem.com

In the context of material science, computational fluid dynamics (CFD) models are being developed to simulate and optimize reaction conditions in large-scale bioreactors for BDO synthesis. osti.gov These models can help control crucial parameters like oxygen distribution, which is critical for the efficiency of microbial conversion, thereby bridging the gap between laboratory-scale experiments and industrial production. osti.gov

Furthermore, molecular dynamics simulations can be employed to predict the compatibility of this compound with various polymers. By simulating the interactions between the diester and polymer chains at the molecular level, researchers can estimate key parameters like the glass transition temperature of the blend and the migration potential of the plasticizer. This predictive capability is invaluable for designing effective and stable polymer formulations for applications ranging from flexible films to medical devices. Future research will likely focus on developing more accurate force fields and multi-scale modeling approaches to better predict the macroscopic properties of materials containing these novel diesters.

常见问题

Q. How can conflicting toxicity data for 1,4-butanediol derivatives inform safer handling protocols?

- Methodological Answer: While this compound itself shows low acute toxicity, its hydrolysis to GHB in vivo necessitates caution. Dose-response studies in rodents and in vitro liver microsomal assays clarify metabolic pathways. Contradictions arise from species-specific metabolism, emphasizing the need for human-relevant models (e.g., hepatocyte co-cultures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。